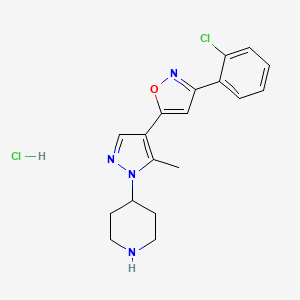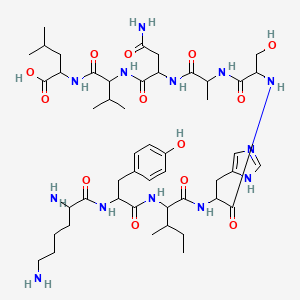
H-DL-Lys-DL-Tyr-DL-xiIle-DL-His-DL-Ser-DL-Ala-DL-Asn-DL-Val-DL-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitogen-activated protein kinase fragments are a family of ubiquitous proline-directed, protein-serine/threonine kinases. These fragments participate in signal transduction pathways that control intracellular events, including acute responses to hormones and major developmental changes in organisms . Mitogen-activated protein kinases are major components of pathways controlling embryogenesis, cell differentiation, cell proliferation, and cell death .
Preparation Methods
Mitogen-activated protein kinase fragments are typically prepared through recombinant DNA technology. This involves cloning the gene encoding the kinase fragment into an expression vector, transforming the vector into a suitable host cell (such as Escherichia coli), and inducing the expression of the protein. The protein is then purified using affinity chromatography techniques .
Chemical Reactions Analysis
Mitogen-activated protein kinase fragments undergo various types of reactions, including phosphorylation and dephosphorylation. These reactions are crucial for their activation and inactivation. Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and protein phosphatases for dephosphorylation . The major products formed from these reactions are phosphorylated or dephosphorylated kinase fragments .
Scientific Research Applications
Mitogen-activated protein kinase fragments have a wide range of scientific research applications. In chemistry, they are used to study signal transduction pathways and protein-protein interactions. In biology, they are used to investigate cellular processes such as cell growth, differentiation, and apoptosis . In medicine, they are used to develop targeted therapies for diseases such as cancer and diabetes . In industry, they are used in the development of biosensors and diagnostic tools .
Mechanism of Action
Mitogen-activated protein kinase fragments exert their effects by participating in a cascade of phosphorylation events. These events are initiated by extracellular signals, such as growth factors or stress, which activate a series of kinases. The activated kinases then phosphorylate the mitogen-activated protein kinase fragments, leading to their activation. The activated fragments then phosphorylate downstream targets, resulting in changes in gene expression and cellular responses .
Comparison with Similar Compounds
Mitogen-activated protein kinase fragments are similar to other protein kinases, such as protein kinase A and protein kinase C. they are unique in their ability to be activated by dual phosphorylation on a tripeptide motif (Thr-X-Tyr) located in the kinase activation loop . Similar compounds include extracellular signal-regulated kinases, c-Jun N-terminal kinases, and p38 kinases .
Properties
Molecular Formula |
C48H77N13O13 |
|---|---|
Molecular Weight |
1044.2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Piperidin-4-yl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1150247.png)

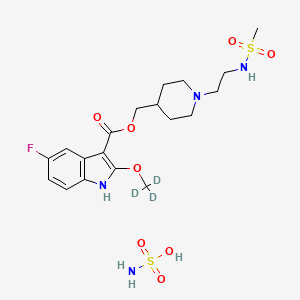


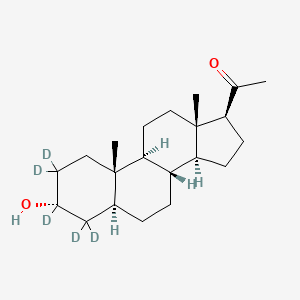

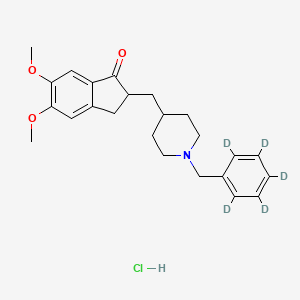
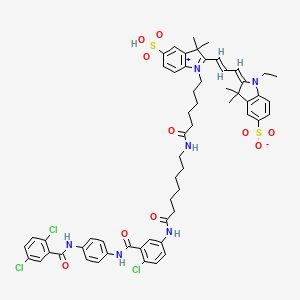
![4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride](/img/structure/B1150281.png)

